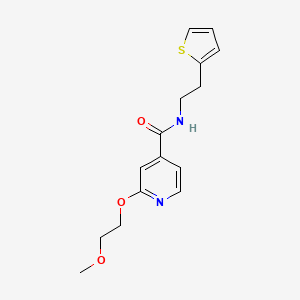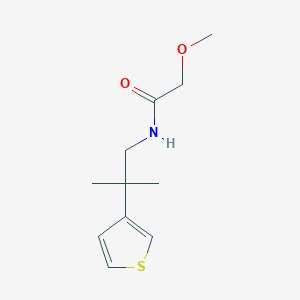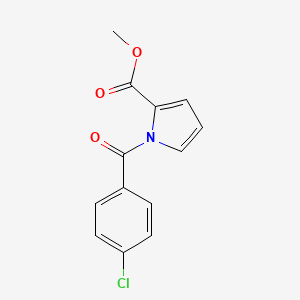![molecular formula C13H10Cl2N6 B2696587 N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine CAS No. 1787964-42-4](/img/structure/B2696587.png)
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine” is a derivative of 2-aminopyrimidine . These compounds are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . For example, the reaction of 200 mg of a certain compound in 4 cm^3 of dry THF with 676 mg of N-(2-aminoethyl)-7-chloroquinolin-4-amine yielded a residue after 7 hours of microwave irradiation at 120 °C and extraction with CH2Cl2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminopyrimidine derivatives include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The influence of the structural modifications on the activities of these compounds is a topic of discussion .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Computational Analysis
Molecular Docking and DFT Analysis : A study highlighted the significance of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, indicating its potential in treating hypertension as an I1 imidazoline receptor agonist. The research incorporated computational (DFT) techniques alongside molecular docking to predict the molecule's behavior and interaction with biological targets, suggesting its utility in pharmaceutical and medicinal interests (S. Aayisha et al., 2019).
Synthesis and Antimicrobial Activity
Synthesis of New Compounds for Antimicrobial Activity : A research initiative focused on the synthesis of new quinoxaline derivatives, including efforts to enhance antimicrobial activity through molecular transformations. This work underscored the compound's role as a nucleus for developing optimized antimicrobial agents, showcasing the broader applicability of such compounds in addressing microbial resistance (D. P. Singh et al., 2010).
Reaction and Transformation Studies
Chemical Reactions for New Derivatives : Studies have demonstrated how aromatic or heterocyclic amines react with perfluoro-2-methylpent-2-ene to yield a range of derivatives, including fused pyridines and ketenimines. Such reactions offer insights into creating various compounds with potential utility in different scientific and industrial applications (William T. Flowers et al., 1974).
Adsorption Studies for Metal Ions
Ion Receptor and Adsorption Studies : Research into compounds containing pyrimidine-polyamine conjugates as ion receptors has explored their use in adsorbing metal ions from aqueous solutions. This work not only contributes to understanding molecular interactions but also presents potential applications in environmental remediation and purification technologies (J. Garcia-martin et al., 2005).
Antihypertensive Activity Research
Exploration of Antihypertensive Properties : A series of derivatives was evaluated for their efficacy in lowering blood pressure, highlighting the compound's role in developing new therapeutic agents for hypertension. This emphasizes the compound's relevance in drug discovery and development processes aimed at treating cardiovascular diseases (L. Bennett et al., 1981).
Eigenschaften
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N6/c14-7-3-9-10(4-8(7)15)20-13(5-18-9)19-6-12-17-2-1-11(16)21-12/h1-5H,6H2,(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGAIYULJXBROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CNC2=NC3=CC(=C(C=C3N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)
![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2696517.png)




![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)